1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one” is a derivative of thiazole . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
The synthesis of thiazole derivatives has been a focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Molecular Structure Analysis
The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole derivatives have wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the presence of sulfur and nitrogen atoms in the ring structure . The aromaticity of the ring also contributes to its reactivity .Scientific Research Applications
Anti-inflammatory Applications
Research by Ahmed et al. (2017) focused on the synthesis of novel compounds with a structure similar to the one . These compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activities, suggesting their potential for developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Anticancer Applications
A study by Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, showing promising results against various cancer cell lines. This highlights the compound's potential role in cancer research and therapy (Turov, 2020).
Antimicrobial and Antifungal Applications
Xia et al. (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents (Xia, 2015). Additionally, Patel et al. (2012) developed thiazolidinone derivatives linked with piperazine, showing antimicrobial activity against several bacteria and fungi, further supporting the compound's utility in developing new antimicrobial and antifungal agents (Patel, Patel, Kumari, & Patel, 2012).
Leishmanicidal Activity
Foroumadi et al. (2005) reported on 1,3,4-thiadiazole derivatives, including those with piperazine, exhibiting significant leishmanicidal activity against Leishmania major promastigotes, suggesting potential applications in treating leishmaniasis (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).
Safety And Hazards
Future Directions
Thiazole derivatives have been the focus of many recent research studies due to their wide range of biological activities . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-12(16)15-6-4-14(5-7-15)8-11-9-17-10(2)13-11/h3,9H,1,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACWTMJYYRBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
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